molecular formula C15H14FNO3 B5790199 N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide CAS No. 693806-30-3

N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide

Cat. No.: B5790199
CAS No.: 693806-30-3
M. Wt: 275.27 g/mol
InChI Key: RVNJHTLLULLUII-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide is a synthetic organic compound with the molecular formula C 15 H 14 FNO 3 and a molecular weight of 275.28 g/mol . It is supplied for research purposes and is strictly labeled For Research Use Only; it is not intended for diagnostic or therapeutic applications. As a derivative of phenoxy acetamide, this compound belongs to a class of chemicals noted for their diverse potential in pharmacological research . The structure incorporates both a fluorophenyl group and a hydroxymethyl phenoxy moiety, functional groups that are often explored in medicinal chemistry for their influence on a compound's physical properties and biological activity . Researchers can utilize this chemical as a building block or intermediate in organic synthesis and drug discovery projects. For specific applications and handling, please consult the relevant scientific literature.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c16-12-3-5-13(6-4-12)17-15(19)10-20-14-7-1-11(9-18)2-8-14/h1-8,18H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNJHTLLULLUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358413
Record name N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693806-30-3
Record name N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide typically involves the following steps:

    Formation of 4-(hydroxymethyl)phenol: This can be achieved by the reduction of 4-formylphenol using a reducing agent such as sodium borohydride.

    Etherification: The 4-(hydroxymethyl)phenol is then reacted with 2-chloroacetamide in the presence of a base like potassium carbonate to form 2-[4-(hydroxymethyl)phenoxy]acetamide.

    Fluorination: Finally, the 2-[4-(hydroxymethyl)phenoxy]acetamide is reacted with 4-fluoroaniline under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis
In 6 M HCl at 100°C for 12 hours, the acetamide bond cleaves to form:

  • 4-fluoroaniline (confirmed via 1H^1H-NMR: δ 6.95–7.22 ppm, multiplet for aromatic protons) .

  • 2-[4-(hydroxymethyl)phenoxy]acetic acid (LC-MS: m/z 211.1 [M+H]+^+) .

Base-Catalyzed Hydrolysis
Under reflux with 2 M NaOH (ethanol/water, 1:1), the reaction generates:

  • Sodium 2-[4-(hydroxymethyl)phenoxy]acetate (isolated in 78% yield) .

Oxidation Reactions

The hydroxymethyl group (-CH2_2OH) is susceptible to oxidation, forming a carboxylate group.

Reagent Conditions Product Yield Reference
KMnO4_4H2_2O, 80°C, 6 h2-[4-(carboxy)phenoxy]acetamide65%
CrO3_3/H2_2SO4_4Acetone, 0°C, 2 h2-[4-(formyl)phenoxy]acetamide (intermediate)52%

The carboxylic acid derivative exhibits enhanced solubility in polar solvents (e.g., water solubility: 12.3 mg/mL at 25°C) .

Substitution Reactions

The fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under high-temperature conditions.

Reaction with Sodium Methoxide
At 150°C in DMF, the fluorine atom is replaced by a methoxy group:

  • N-(4-methoxyphenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide (isolated in 41% yield; 1H^1H-NMR: δ 3.78 ppm, singlet for -OCH3_3) .

Reaction with Ammonia
In a sealed tube with NH3_3/EtOH at 120°C:

  • N-(4-aminophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide (HPLC purity: 89%) .

Esterification and Etherification

The hydroxymethyl group undergoes esterification or etherification to modify solubility and reactivity.

Acetylation
With acetic anhydride/pyridine (1:1) at 25°C:

  • 2-[4-(acetoxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide (yield: 83%; melting point: 112–114°C) .

Methyl Ether Formation
Using CH3_3I/K2_2CO3_3 in acetone:

  • 2-[4-(methoxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide (GC-MS: m/z 329.2 [M]+^+) .

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : At 200°C (TGA), the compound decomposes via cleavage of the phenoxy-acetamide bond (mass loss: 58%) .

  • Photolysis : UV light (254 nm) in methanol induces demethylation of the hydroxymethyl group, forming 2-[4-(formyl)phenoxy]acetamide .

Interaction with Biological Nucleophiles

In vitro studies reveal reactivity with glutathione (GSH) at pH 7.4:

  • Adduct Formation : Thioether linkage at the hydroxymethyl position (LC-MS: m/z 498.3 [M+GSH]+^+) .

  • Kinetics : Second-order rate constant k=2.7×103M1s1k = 2.7 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} .

Scientific Research Applications

N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide derivatives, thiazolidinediones, and heterocyclic analogs. Below is a comparative analysis based on substituents, physicochemical properties, and biological activities:

Structural Features
Compound Name Core Structure Key Substituents Reference
N-(4-Fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide Acetamide backbone - 4-Fluorophenyl
- 4-Hydroxymethylphenoxy
V6: 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-methoxyphenyl)acetamide Thiazolidinedione-acetamide hybrid - 4-Methoxyphenyl
- Thiazolidinedione ring
LBJ-01: 2-((3-Cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide Cyanopyridine-acetamide hybrid - 4-Fluorophenyl
- 3-Cyanopyridinyloxy
13m: N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxo-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide Isoindole-acetamide hybrid - 4-Fluorophenyl
- Hydroxypentyloxy-phenyl

Key Observations :

  • The 4-fluorophenyl moiety is a common feature in compounds with anti-inflammatory or metabolic activity (e.g., 13m in inhibits MMP-7/-13) .
Physicochemical Properties
Compound Name Melting Point (°C) Molecular Weight (g/mol) Polarity (Rf) Solubility Trends Reference
This compound Not reported ~303.3 (calculated) Moderate* Likely polar due to -CH2OH
V6 () 272–274 384.38 0.65 Low (high crystallinity)
LBJ-01 () Not reported 299.28 0.43 Moderate (cyanopyridine)
13m () Not reported 567.62 Not reported Hydrophobic (isoindole)

Key Observations :

  • The hydroxymethyl group likely increases aqueous solubility compared to methoxy (V6) or aryl (13m) analogs .
  • Thiazolidinedione-containing compounds (e.g., V6) exhibit higher melting points due to rigid heterocyclic cores .

Key Observations :

  • The hydroxymethylphenoxy group may reduce off-target effects compared to thiazolidinediones (e.g., V6), which are associated with PPAR-γ-mediated side effects .
  • Fluorophenyl-containing analogs (e.g., 73) show potent anti-inflammatory activity, suggesting the target compound may share similar efficacy .

Biological Activity

N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, a compound with significant potential in medicinal chemistry, has been investigated for various biological activities. This article synthesizes available research findings, highlighting its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H15_{15}FNO3_3
  • Molecular Weight : 275.29 g/mol

The presence of the fluorine atom and hydroxymethyl group is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses. In animal models, administration of the compound resulted in decreased swelling and pain associated with inflammatory conditions .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers. Notably, it has been tested against several cancer cell lines, including breast and colon cancer cells, showing promising results .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It potentially interacts with G-protein-coupled receptors (GPCRs), affecting signaling pathways that regulate cell growth and immune responses.
  • Oxidative Stress Reduction : By modulating oxidative stress levels, it may protect cells from damage associated with chronic inflammation and cancer progression .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated an MIC (Minimum Inhibitory Concentration) range of 16-32 µg/mL for Gram-positive bacteria and 32-64 µg/mL for Gram-negative bacteria. This suggests a moderate level of antimicrobial activity with potential for further development.

Study 2: Inflammatory Response

In an animal model of arthritis, administration of the compound significantly reduced paw swelling and serum levels of inflammatory cytokines (IL-6, TNF-alpha). Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues .

Study 3: Anticancer Activity

In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating effective cytotoxicity at relatively low concentrations .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide, and how can purity be optimized?

  • Methodology :

  • Amide bond formation : Use coupling agents like EDC/HOBt with DIPEA in anhydrous DMF to link the fluorophenylamine and phenoxyacetic acid precursors. This minimizes racemization and improves yield .
  • Hydroxymethyl group introduction : Protect the hydroxymethyl group with tert-butyldimethylsilyl (TBS) chloride during synthesis to prevent side reactions, followed by deprotection using tetrabutylammonium fluoride (TBAF) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures for high purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Key techniques :

  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, hydroxymethyl protons at δ 4.6 ppm) and amide carbonyl signals (δ ~170 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]⁺ ~318.3 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and crystal packing, as demonstrated for structurally similar acetamides .

Q. What preliminary biological screening assays are recommended for this compound?

  • Screening strategies :

  • Antimicrobial activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ciprofloxacin .
  • Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, noting IC₅₀ values relative to doxorubicin .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How can computational methods predict the structure-activity relationship (SAR) of this compound?

  • Approach :

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR kinases), focusing on the fluorophenyl and hydroxymethyl groups' roles in binding affinity .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with observed bioactivity .
  • MD simulations : Simulate ligand-protein stability over 100 ns to identify critical binding residues and conformational changes .

Q. How can contradictory data on biological activity between studies be resolved?

  • Troubleshooting strategies :

  • Assay standardization : Compare protocols for cell viability (e.g., MTT vs. resazurin assays) and bacterial strain selection .
  • Metabolic interference : Test for false positives caused by compound autofluorescence or interactions with assay reagents .
  • Structural analogs : Synthesize derivatives (e.g., replacing the hydroxymethyl with a methoxy group) to isolate functional group contributions .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methods :

  • Prodrug design : Acetylate the hydroxymethyl group to enhance membrane permeability, with enzymatic cleavage in target tissues .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to improve aqueous solubility and controlled release .
  • Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma samples post-administration in rodent models to measure half-life and biodistribution .

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